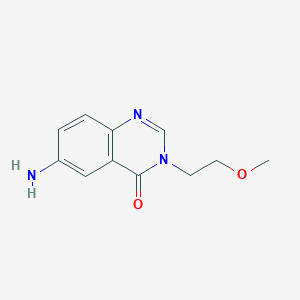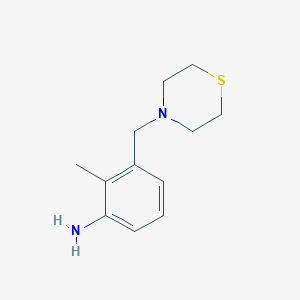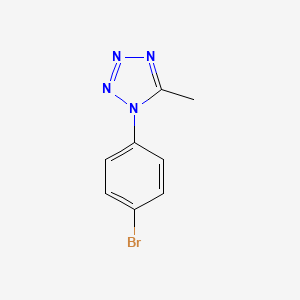
1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole
Descripción general
Descripción
1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole, also known as 4-BP-5-MT, is an organic compound that has been the subject of scientific research for various applications. It is a member of the tetrazole family and is composed of a nitrogen-containing five-membered ring connected to a bromophenyl group. 4-BP-5-MT has been studied for its potential applications in medicinal chemistry and drug discovery, as well as in various laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
1-(4-Bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole serves as a key intermediate in synthetic chemistry, contributing to the synthesis of various heterocyclic compounds. A study highlighted the synthesis of 5-aryl-1-(4-bromophenyl)-1,2,4-triazolo[4,3-d]tetrazoles through a series of reactions starting from l-phenyl-lH-tetrazol-5-yIhydrazine, showcasing the compound's utility in creating diverse chemical structures (Moustafa et al., 1991). Furthermore, its role in generating biphenyl tetrazole derivatives, crucial for novel drug development, was demonstrated through a synthetic pathway from 4′-methyl-2-cyano-biphenyl, emphasizing its significance in medicinal chemistry (Guo-xi Wang, Bao-ping Sun, Zong-ling Ru, 2008).
Crystallography and Molecular Interactions
Investigations into the crystal structures of substituted tetrazolones, including derivatives of 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole, have provided insights into intermolecular interactions such as hydrogen bonding and weak electrostatic forces. These studies help in understanding the structural parameters and electron delocalization within the heterocyclic ring, which is essential for the design of materials and drugs with specific properties (Rayat et al., 2009).
Pharmaceutical and Biological Applications
The compound has also found applications in the pharmaceutical field, particularly in the synthesis of amide derivatives. An efficient one-pot synthesis method for 1-(4-bromophenyl)-1H-tetrazol-5-amine was developed, followed by its acylation to produce [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivatives, showcasing its versatility in drug development (Yang et al., 2017). Moreover, the structural analysis and docking studies of tetrazole derivatives have provided valuable insights into their potential as cyclooxygenase-2 inhibitors, highlighting their importance in designing anti-inflammatory agents (Al-Hourani et al., 2015).
Mecanismo De Acción
Mode of Action
Without specific information on the primary target, the exact mode of action of 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole is difficult to determine. Tetrazole derivatives are known to interact with their targets by forming hydrogen bonds due to the presence of nitrogen atoms in the tetrazole ring . This interaction can lead to changes in the target’s function, but the specifics would depend on the nature of the target.
Result of Action
The molecular and cellular effects of 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole’s action are currently unknown. The effects would depend on the compound’s targets and mode of action. Given the diversity of biological activities associated with tetrazole derivatives, the effects could potentially be wide-ranging .
Action Environment
The action, efficacy, and stability of 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature. Specific details would require further investigation .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUIYWIAFBEXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98437-33-3 | |
| Record name | 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)
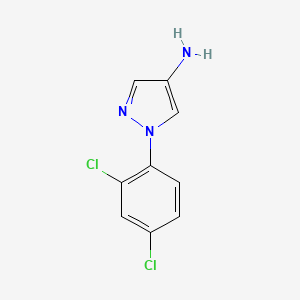

![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)
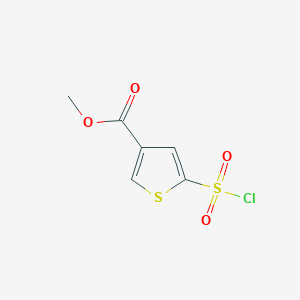
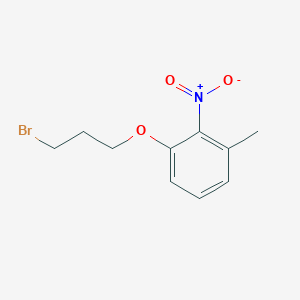
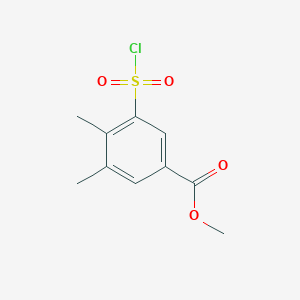
![[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine](/img/structure/B1438739.png)
![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)

